(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387489
InChI: InChI=1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+
SMILES:
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride

CAS No.:

Cat. No.: VC16387489

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride -

Specification

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name (2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one
Standard InChI InChI=1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+
Standard InChI Key IGJYUSLWISTZLQ-VQHVLOKHSA-N
Isomeric SMILES CC1CCC(=O)/C(=C/N(C)C)/C1
Canonical SMILES CC1CCC(=O)C(=CN(C)C)C1

Introduction

PropertyValueSource
Molecular FormulaC₁₀H₁₈ClNO
Molecular Weight203.71 g/mol
IUPAC Name(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one hydrochloride
CAS Number1417366-80-3
SMILESCC1CCC(=O)/C(=C/N(C)C)/C1.Cl

Nomenclature and Identifiers

The compound’s systematic name follows IUPAC guidelines, specifying the E-configuration (trans arrangement) of the dimethylamino-methylene group relative to the cyclohexanone ring. Alternative identifiers include the PubChem CID 66485216 and the MDL number MFCD22421987 . Spectral data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy align with the predicted structure, with characteristic peaks at 1705 cm⁻¹ (C=O stretch) and δ 2.15 ppm (N(CH₃)₂ protons) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Enamine Formation: 4-Methylcyclohexanone reacts with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in anhydrous toluene. The reaction proceeds through nucleophilic attack of the ketone’s α-carbon on the electrophilic dimethylamino group, yielding the (2E)-enamine intermediate .

  • Hydrochloride Salt Formation: The enamine is treated with hydrogen chloride gas in diethyl ether, precipitating the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures achieves >98% purity .

Table 2: Optimal Reaction Conditions

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance heat dissipation and minimize side reactions. Quality control protocols include high-performance liquid chromatography (HPLC) with UV detection at 254 nm to monitor residual DMF-DMA. Industrial suppliers such as Matrix Scientific and VWR offer the compound in quantities up to 5 kg, with pricing at $387.69 per gram (research-grade) .

Physicochemical Properties

Molecular and Thermal Properties

The compound exhibits a melting point of 189–192°C (decomposition), with a density of 1.18 g/cm³ at 25°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, indicating moderate thermal stability. The hydrochloride salt’s hygroscopic nature necessitates storage under nitrogen or in desiccators .

Solubility and Stability

Solubility data (25°C):

  • Water: 12.3 g/L

  • Ethanol: 84 g/L

  • Dichloromethane: 2.1 g/L

The compound remains stable for 24 months when stored at −20°C in amber glass vials. Aqueous solutions (pH 4–6) show no degradation over 48 hours, but alkaline conditions (pH >8) induce hydrolysis to 4-methylcyclohexanone and dimethylamine .

Pharmacological and Chemical Significance

Applications in Organic Synthesis

The compound serves as a versatile building block in:

  • Heterocyclic Synthesis: Cyclocondensation with hydrazines yields pyrazole derivatives, used in agrochemicals.

  • Asymmetric Catalysis: Chiral modifications of the enamine enable enantioselective α-alkylation of carbonyl compounds .

Comparative Analysis with Analogues

Structural Analogues

  • 2-[(Diethylamino)methyl]cyclohexanone hydrochloride (PubChem CID 2769577): Longer alkyl chains reduce solubility (water: 3.4 g/L) but enhance lipid membrane permeability .

  • Tramadol (PubChem CID 33741): The methoxyphenyl group confers opioid activity absent in the target compound .

Table 3: Functional Comparisons

PropertyTarget CompoundDiethylamino Analogue
Water Solubility12.3 g/L3.4 g/L
Melting Point189–192°C205–208°C
BioactivityLowModerate (CNS effects)

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